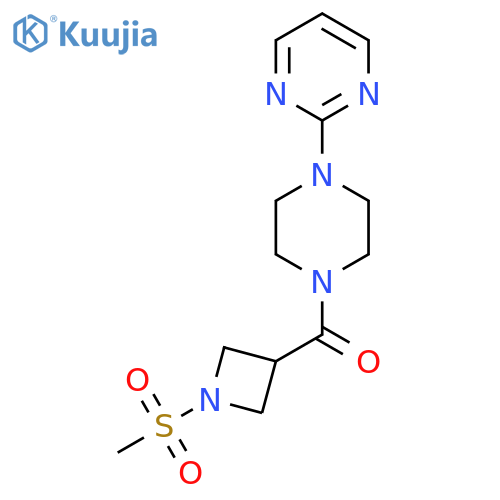Cas no 1428357-01-0 (2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine)

1428357-01-0 structure
商品名:2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine
2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine
- 1428357-01-0
- AKOS024533113
- (1-methylsulfonylazetidin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- 2-[4-(1-METHANESULFONYLAZETIDINE-3-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE
- VU0532882-1
- F6125-2824
- (1-(methylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
-
- インチ: 1S/C13H19N5O3S/c1-22(20,21)18-9-11(10-18)12(19)16-5-7-17(8-6-16)13-14-3-2-4-15-13/h2-4,11H,5-10H2,1H3
- InChIKey: ZGXHWPGDNVZUPM-UHFFFAOYSA-N
- ほほえんだ: S(C)(N1CC(C(N2CCN(C3N=CC=CN=3)CC2)=O)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 325.12086066g/mol
- どういたいしつりょう: 325.12086066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 500
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 95.1Ų
2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6125-2824-2μmol |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6125-2824-25mg |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F6125-2824-30mg |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F6125-2824-5μmol |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6125-2824-10μmol |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6125-2824-4mg |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6125-2824-5mg |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6125-2824-20mg |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6125-2824-10mg |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6125-2824-1mg |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 1mg |
$54.0 | 2023-09-09 |
2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine 関連文献
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
1428357-01-0 (2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine) 関連製品
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
